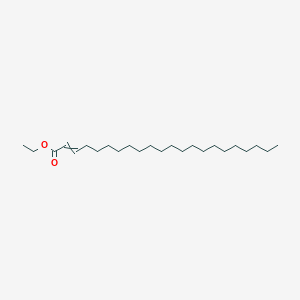

Ethyl docos-2-enoate

Description

Properties

CAS No. |

143120-84-7 |

|---|---|

Molecular Formula |

C24H46O2 |

Molecular Weight |

366.6 g/mol |

IUPAC Name |

ethyl docos-2-enoate |

InChI |

InChI=1S/C24H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h22-23H,3-21H2,1-2H3 |

InChI Key |

UJXYWILBUUVRDS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCC=CC(=O)OCC |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl (E)-2-docosenoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principal synthetic pathways for Ethyl (E)-2-docosenoate, a long-chain unsaturated ester. The information presented herein is intended to equip researchers, scientists, and professionals in drug development with the necessary details to select and implement an appropriate synthetic strategy. This document outlines key reaction methodologies, including the Horner-Wadsworth-Emmons reaction, Wittig reaction, and Fischer esterification, supported by detailed experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication.

Introduction

Ethyl (E)-2-docosenoate is a long-chain fatty acid ester with potential applications in various fields, including pharmaceuticals and material science. Its synthesis requires stereoselective formation of a carbon-carbon double bond and subsequent or concurrent esterification. This guide explores the most pertinent and effective methods to achieve this synthesis, with a focus on providing practical and detailed experimental procedures.

Synthetic Pathways

Three primary synthetic strategies are detailed for the preparation of Ethyl (E)-2-docosenoate. Each pathway offers distinct advantages and is suitable for different laboratory settings and starting material availability.

1. Horner-Wadsworth-Emmons (HWE) Olefination Pathway

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the stereoselective synthesis of alkenes, favoring the formation of (E)-isomers.[1][2] This pathway involves the reaction of a stabilized phosphonate ylide with an aldehyde. In the context of Ethyl (E)-2-docosenoate synthesis, the key steps are the synthesis of the starting aldehyde, icosanal, followed by the HWE reaction with triethyl phosphonoacetate.

-

Logical Workflow for HWE Pathway

Caption: Workflow for the Horner-Wadsworth-Emmons synthesis of Ethyl (E)-2-docosenoate.

2. Wittig Olefination Pathway

The Wittig reaction provides another robust method for alkene synthesis.[3] This pathway utilizes a phosphorus ylide, typically generated from a phosphonium salt, to react with an aldehyde. For the synthesis of Ethyl (E)-2-docosenoate, icosanal is reacted with ethyl (triphenylphosphoranylidene)acetate. Stabilized ylides, such as the one used here, generally favor the formation of the (E)-alkene.[3]

-

Logical Workflow for Wittig Pathway

Caption: Workflow for the Wittig reaction synthesis of Ethyl (E)-2-docosenoate.

3. Knoevenagel-Doebner Condensation and Fischer Esterification Pathway

This two-stage pathway first involves the synthesis of the free carboxylic acid, (E)-2-docosenoic acid, via a Knoevenagel-Doebner condensation.[2][4] This reaction condenses an aldehyde with a compound containing an active methylene group, followed by decarboxylation to yield an α,β-unsaturated acid. The resulting acid is then esterified using the Fischer esterification method.

-

Logical Workflow for Knoevenagel-Doebner and Fischer Esterification Pathway

Caption: Workflow for the Knoevenagel-Doebner and Fischer esterification synthesis.

Experimental Protocols

Detailed experimental procedures for the key reactions in each pathway are provided below. These protocols are based on established methodologies and have been adapted for the synthesis of long-chain unsaturated esters.

Synthesis of Icosanal (Starting Aldehyde)

Icosanal (C20 aldehyde) is a key starting material for the HWE, Wittig, and Knoevenagel-Doebner pathways. It can be synthesized from the corresponding alcohol, 1-icosanol, via oxidation.

Protocol:

-

To a stirred solution of 1-icosanol (1 equivalent) in dichloromethane (DCM) at room temperature, add pyridinium chlorochromate (PCC) (1.5 equivalents).

-

Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica pad with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield crude icosanal.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure icosanal.

Pathway 1: Horner-Wadsworth-Emmons Reaction

Protocol:

-

To a solution of triethyl phosphonoacetate (1.2 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portionwise.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

-

Cool the resulting ylide solution to 0 °C and add a solution of icosanal (1 equivalent) in anhydrous THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by the addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Ethyl (E)-2-docosenoate.

Pathway 2: Wittig Reaction

Protocol:

-

In a round-bottom flask, combine icosanal (1 equivalent) and ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents).

-

The reaction can be performed solvent-free by gently heating the mixture with stirring.[3] Alternatively, dissolve the reactants in a suitable solvent such as dichloromethane (DCM) or toluene.

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC until the starting aldehyde is consumed.

-

Upon completion, if performed neat, dissolve the reaction mixture in a minimal amount of a non-polar solvent like hexane to precipitate the triphenylphosphine oxide byproduct.

-

Filter the mixture to remove the triphenylphosphine oxide.

-

If a solvent was used, concentrate the reaction mixture and then triturate with hexane to precipitate the byproduct.

-

Concentrate the filtrate and purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford Ethyl (E)-2-docosenoate.

Pathway 3: Knoevenagel-Doebner Condensation and Fischer Esterification

Step A: Knoevenagel-Doebner Condensation to form (E)-2-docosenoic acid

Protocol:

-

In a flask equipped with a reflux condenser, dissolve icosanal (1 equivalent) and malonic acid (1.5 equivalents) in pyridine.

-

Add a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux and stir for several hours, monitoring the evolution of carbon dioxide.

-

After the reaction is complete (as indicated by TLC or cessation of gas evolution), cool the mixture to room temperature.

-

Pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid to precipitate the product and neutralize the pyridine.

-

Collect the solid precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield crude (E)-2-docosenoic acid.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure acid.

Step B: Fischer Esterification to form Ethyl (E)-2-docosenoate

Protocol:

-

Suspend (E)-2-docosenoic acid (1 equivalent) in a large excess of absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 2-5 mol%).

-

Heat the mixture to reflux and stir for several hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture and remove the excess ethanol under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution to remove any unreacted acid and the sulfuric acid catalyst.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield Ethyl (E)-2-docosenoate.

Quantitative Data Summary

The following table summarizes typical yields for the key reactions described in the synthesis of Ethyl (E)-2-docosenoate, based on literature for analogous long-chain substrates.

| Reaction | Pathway | Reagents | Typical Yield (%) |

| Oxidation of 1-icosanol | All | PCC, DCM | 80-90 |

| Horner-Wadsworth-Emmons | 1 | Icosanal, Triethyl phosphonoacetate, NaH, THF | 70-85 |

| Wittig Reaction | 2 | Icosanal, Ethyl (triphenylphosphoranylidene)acetate | 60-80 |

| Knoevenagel-Doebner | 3 | Icosanal, Malonic acid, Pyridine, Piperidine | 75-90 |

| Fischer Esterification | 3 | (E)-2-docosenoic acid, Ethanol, H₂SO₄ | 85-95 |

Conclusion

This technical guide has detailed three primary synthetic pathways for the preparation of Ethyl (E)-2-docosenoate. The Horner-Wadsworth-Emmons and Wittig reactions offer direct routes from icosanal, with the HWE reaction generally providing higher (E)-selectivity. The Knoevenagel-Doebner condensation followed by Fischer esterification provides a two-step alternative that is also highly effective. The choice of pathway will depend on factors such as reagent availability, desired stereoselectivity, and scale of the synthesis. The provided experimental protocols and quantitative data serve as a valuable resource for the successful synthesis of this long-chain unsaturated ester.

References

The Elusive Presence of Ethyl Docos-2-enoate in Nature: A Technical Guide for Researchers

An in-depth exploration of the current scientific landscape reveals a notable absence of documented evidence for the natural occurrence of Ethyl docos-2-enoate in either plant or animal kingdoms. This technical guide serves as a resource for researchers, scientists, and drug development professionals by providing a comprehensive overview of analogous compounds, proposing a hypothetical biosynthetic pathway, and detailing established experimental protocols for the investigation of novel fatty acid esters.

While direct data on this compound is not available, the study of other unsaturated fatty acid ethyl esters provides a solid foundation for its potential discovery and characterization. This document aims to equip researchers with the necessary theoretical framework and practical methodologies to explore the existence and biological role of this and other similar lipid molecules.

Hypothetical Biosynthesis of this compound

The formation of this compound in a biological system would likely involve a multi-step enzymatic process, drawing upon established pathways for fatty acid synthesis and esterification. A plausible biosynthetic route can be hypothesized as follows:

-

De Novo Fatty Acid Synthesis: The process would initiate with the de novo synthesis of a saturated fatty acid precursor, likely stearoyl-CoA (C18:0), from acetyl-CoA and malonyl-CoA in the plastids (in plants) or cytoplasm (in animals).

-

Elongation: The C18:0 fatty acid would undergo a series of elongation steps, adding two-carbon units to reach the C22 length of docosanoic acid (behenic acid).

-

Desaturation: A specific desaturase enzyme would introduce a double bond at the Δ2 position of the docosanoyl-CoA, forming docos-2-enoyl-CoA.

-

Esterification: Finally, the docos-2-enoyl-CoA would be esterified with ethanol to yield this compound. This reaction could be catalyzed by a fatty acid ethyl ester (FAEE) synthase or an acyl-CoA:ethanol O-acyltransferase. In mammalian tissues, the availability of ethanol is a key factor for FAEE synthesis.

// Node styles substrate [fillcolor="#F1F3F4", fontcolor="#202124"]; intermediate [fillcolor="#FFFFFF", fontcolor="#202124", shape=ellipse]; product [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box, style=rounded]; enzyme [fillcolor="#EA4335", fontcolor="#FFFFFF", shape=invhouse]; process_node [fillcolor="#FBBC05", fontcolor="#202124", shape=cds];

// Nodes acetyl_coa [label="Acetyl-CoA", class="substrate"]; malonyl_coa [label="Malonyl-CoA", class="substrate"]; stearoyl_coa [label="Stearoyl-CoA (C18:0)", class="intermediate"]; docosanoyl_coa [label="Docosanoyl-CoA (C22:0)", class="intermediate"]; docos_2_enoyl_coa [label="Docos-2-enoyl-CoA", class="intermediate"]; ethanol [label="Ethanol", class="substrate"]; ethyl_docos_2_enoate [label="this compound", class="product"];

// Process and Enzyme Nodes fas [label="Fatty Acid Synthase", class="enzyme"]; elongases [label="Elongases", class="enzyme"]; desaturase [label="Δ2-Desaturase", class="enzyme"]; faee_synthase [label="FAEE Synthase", class="enzyme"];

de_novo_synthesis [label="De Novo Synthesis", class="process_node"]; elongation [label="Elongation", class="process_node"]; desaturation [label="Desaturation", class="process_node"]; esterification [label="Esterification", class="process_node"];

// Edges acetyl_coa -> de_novo_synthesis [label=""]; malonyl_coa -> de_novo_synthesis [label=""]; de_novo_synthesis -> stearoyl_coa [label="", arrowhead=vee]; stearoyl_coa -> elongation [arrowhead=vee]; elongation -> docosanoyl_coa [arrowhead=vee]; docosanoyl_coa -> desaturation [arrowhead=vee]; desaturation -> docos_2_enoyl_coa [arrowhead=vee]; docos_2_enoyl_coa -> esterification [arrowhead=vee]; ethanol -> esterification [arrowhead=vee]; esterification -> ethyl_docos_2_enoate [arrowhead=vee];

fas -> de_novo_synthesis [style=dotted, arrowhead=none]; elongases -> elongation [style=dotted, arrowhead=none]; desaturase -> desaturation [style=dotted, arrowhead=none]; faee_synthase -> esterification [style=dotted, arrowhead=none]; } .dot

Caption: Hypothetical biosynthetic pathway of this compound.

Experimental Protocols for the Investigation of this compound

The following protocols are based on established methods for the analysis of fatty acid esters in biological matrices.

Extraction of Lipids

A modified Folch or Bligh-Dyer method is generally recommended for the extraction of total lipids from plant or animal tissues.

-

Materials:

-

Homogenizer

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge

-

Rotary evaporator

-

-

Procedure:

-

Homogenize 1 g of tissue in a mixture of chloroform:methanol (2:1, v/v).

-

Add 0.2 volumes of 0.9% NaCl solution and vortex thoroughly.

-

Centrifuge to separate the phases.

-

Collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Resuspend the lipid extract in a known volume of a suitable solvent (e.g., hexane) for further analysis.

-

Identification and Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like fatty acid ethyl esters.

-

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for fatty acid ester analysis (e.g., DB-WAX, HP-5ms)

-

Helium as carrier gas

-

-

Sample Preparation:

-

The lipid extract may require derivatization to improve volatility and chromatographic properties, although many fatty acid ethyl esters can be analyzed directly.

-

-

GC-MS Parameters (Illustrative):

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 60°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 10 min.

-

Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Mass Range: m/z 50-550

-

-

Quantification:

-

Quantification can be achieved using an internal standard (e.g., a deuterated analog of the target compound or a C17 fatty acid ethyl ester) and generating a calibration curve with a synthetic standard of this compound.

-

// Node styles start_end [fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; process [fillcolor="#FFFFFF", fontcolor="#202124"]; decision [fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; output [fillcolor="#34A853", fontcolor="#FFFFFF", shape=parallelogram];

// Nodes start [label="Start: Biological Sample", class="start_end"]; extraction [label="Lipid Extraction\n(Folch/Bligh-Dyer)", class="process"]; derivatization_check [label="Derivatization\nNeeded?", class="decision"]; derivatization [label="Derivatization", class="process"]; gcms_analysis [label="GC-MS Analysis", class="process"]; data_processing [label="Data Processing\n(Peak Integration, Library Search)", class="process"]; quantification [label="Quantification\n(Internal Standard Method)", class="process"]; identification [label="Compound Identification\n(Mass Spectra Comparison)", class="process"]; results [label="Results: Presence &\nConcentration of this compound", class="output"]; end [label="End", class="start_end"];

// Edges start -> extraction; extraction -> derivatization_check; derivatization_check -> derivatization [label="Yes"]; derivatization_check -> gcms_analysis [label="No"]; derivatization -> gcms_analysis; gcms_analysis -> data_processing; data_processing -> identification; data_processing -> quantification; identification -> results; quantification -> results; results -> end; } .dot

Caption: General experimental workflow for the analysis of this compound.

Quantitative Data Summary (Illustrative)

As no quantitative data for this compound exists in the literature, the following table is provided as an illustrative example of how such data could be presented if the compound were to be detected and quantified in various hypothetical samples.

| Biological Source | Tissue/Organ | Concentration (ng/g wet weight) | Analytical Method |

| Planta hypothetica | Leaves | 15.2 ± 2.1 | GC-MS |

| Planta hypothetica | Seeds | 120.5 ± 15.8 | GC-MS |

| Animalia exemplum | Adipose Tissue | 5.8 ± 0.9 | LC-MS/MS |

| Animalia exemplum | Liver | Not Detected | GC-MS |

Conclusion

The natural occurrence of this compound remains an open question in the field of lipidomics. The lack of current scientific reports highlights a significant knowledge gap and an opportunity for novel research. By employing the established methodologies for the study of analogous unsaturated fatty acid ethyl esters and leveraging the hypothetical biosynthetic pathway as a theoretical guide, researchers are well-equipped to undertake the challenge of discovering and characterizing this elusive molecule. Future studies in this area could uncover new biological signaling pathways and potential applications in drug development.

The Biological Frontier of Long-Chain Unsaturated Esters: A Technical Guide to Ethyl docos-2-enoate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain unsaturated esters, a diverse class of lipid molecules, are emerging as significant players in various biological processes. This technical guide delves into the biological activities of these esters, with a particular focus on Ethyl docos-2-enoate and its analogs. While direct research on this compound is nascent, this document synthesizes current knowledge from related long-chain unsaturated esters to provide a comprehensive overview of their potential therapeutic applications, underlying mechanisms of action, and the experimental methodologies required for their investigation. This guide aims to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to explore this promising class of bioactive compounds.

Introduction to Long-Chain Unsaturated Esters

Long-chain unsaturated esters are carboxylic esters characterized by a long aliphatic chain containing at least one carbon-carbon double bond. Their structural diversity, stemming from variations in chain length, degree and position of unsaturation, and the nature of the esterifying alcohol, gives rise to a wide spectrum of physicochemical properties and biological functions. A notable example is Docosahexaenoic acid (DHA) ethyl ester, an esterified form of the omega-3 fatty acid DHA, which has been investigated for its role in managing hypertriglyceridemia and its effects on plasma and erythrocyte membrane DHA levels.[1] Formulations containing DHA ethyl ester, in combination with EPA ethyl ester, are utilized as adjuncts in the treatment of high triglyceride levels.[1]

These compounds are integral components of cellular membranes and serve as precursors for various signaling molecules.[2] Their biological activities are of significant interest in drug discovery, with potential applications in cardiovascular diseases, inflammation, and neuroscience.

Biological Activities of Long-Chain Unsaturated Esters

The biological effects of long-chain unsaturated esters are multifaceted, encompassing anti-inflammatory, cardiovascular, and gastroprotective activities.

Anti-Inflammatory Effects

Several long-chain unsaturated esters have demonstrated potent anti-inflammatory properties. For instance, Ethyl caffeate has been shown to suppress the production of nitric oxide (NO), inducible nitric oxide synthase (iNOS), and prostaglandin E2 (PGE2) in macrophages.[3] It also inhibits the expression of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[3] The anti-inflammatory actions of some esters are mediated through the inhibition of the transcription factor NF-κB.[3] Similarly, Ethyl pyruvate has been shown to have long-term anti-inflammatory effects on microglial cells by inhibiting the production of interleukin-6, tumor necrosis factor, and nitric oxide.[4]

Cardiovascular Effects

The impact of long-chain polyunsaturated fatty acid esters on blood lipids has been a subject of study, with preliminary investigations into their use in atherosclerosis.[5] Omega-3 long-chain polyunsaturated fatty acids (LCPUFAs), including their ethyl esters, are recognized for their cardioprotective functions, such as reducing platelet aggregation and inflammation.[2] DHA and EPA ethyl esters are used to lower plasma triglyceride levels in adults with hypertriglyceridemia.[6]

Gastroprotective Effects

A study on (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate, isolated from Heliotropium indicum, revealed significant, dose-dependent gastroprotective activity in mice.[7] The maximum effect was observed at a dose of 100 mg/kg, with an ED50 of 5.92 ± 2.48 mg/kg.[7] Interestingly, the mechanism of this gastroprotection did not appear to involve prostaglandins, nitric oxide, or sulfhydryl groups.[7]

Other Biological Activities

Long-chain unsaturated esters have also been investigated for other biological effects. For example, chronic administration of docosahexaenoic acid ethyl ester has been shown to improve performance in a radial arm maze task in aged rats, suggesting a role in cognitive function.[1] Furthermore, some long-chain 1,2-diamines and amino alcohols, which can be synthesized from corresponding unsaturated long-chain alpha-amino acids, have exhibited in vitro cytotoxicity against various solid tumor cell lines.[8]

Quantitative Data Summary

The following tables summarize the quantitative data from key studies on the biological activities of long-chain unsaturated esters.

| Compound | Biological Activity | Model | Key Findings | Reference |

| (E)-ethyl-12-cyclohexyl-4,5-dihydroxydodec-2-enoate | Gastroprotective | Mice | ED50: 5.92 ± 2.48 mg/kg; Maximum effect at 100 mg/kg (90.13 ± 3.08% gastroprotection) | [7] |

| Docosahexaenoic acid ethyl ester | Cognitive Enhancement | Aged Rats | 300 mg/kg per day reduced the number of reference memory errors in an eight-arm radial maze. | [1] |

| Docosahexaenoic acid ethyl ester | Lipid Modulation | Rats | Dietary administration at a dose equivalent to 8 mg/kg of DHA increased plasma and erythrocyte membrane DHA levels. | [1] |

| Ethyl caffeate | Anti-inflammatory | RAW 264.7 macrophages | IC50 for LPS-induced nitric oxide production = 5.5 µg/ml | [3] |

| Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate | Anti-inflammatory | In vitro | IC50 for COX-1: 314 µg/mL; IC50 for COX-2: 130 µg/mL; IC50 for 5-LOX: 105 µg/mL | [9] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activities of long-chain unsaturated esters.

In Vitro Cytotoxicity Assay (LDH Assay)

The lactate dehydrogenase (LDH) assay is a common method for assessing cytotoxicity by measuring the release of LDH from damaged cells.[10]

-

Principle: LDH, a stable cytoplasmic enzyme, is released into the cell culture medium upon cell membrane damage. The assay quantifies this released LDH.

-

Procedure:

-

Plate cells in a 96-well plate and treat with the test compound (e.g., this compound) at various concentrations.

-

Include positive (e.g., lysis buffer) and negative (vehicle) controls.

-

After the incubation period, carefully collect the cell culture supernatant.

-

Add the LDH reaction mixture, which contains a substrate that is converted by LDH into a colored product.

-

Incubate at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the percentage of cytotoxicity relative to the positive control.

-

In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the inhibitory effect of a compound on the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

-

Principle: The amount of NO produced by cells is determined by measuring the concentration of its stable metabolite, nitrite, in the culture medium using the Griess reagent.

-

Procedure:

-

Seed RAW 264.7 macrophage cells in a 96-well plate.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Incubate in the dark at room temperature for 10-15 minutes.

-

Measure the absorbance at 540 nm.

-

Use a sodium nitrite solution to generate a standard curve for quantifying nitrite concentration.

-

Test for Unsaturation (Bromine Water Test)

This is a qualitative test to confirm the presence of carbon-carbon double or triple bonds in a compound.[11][12][13]

-

Principle: The reddish-brown color of bromine water disappears when it reacts with an unsaturated compound through an addition reaction across the double or triple bond.

-

Procedure for Water-Insoluble Compounds:

-

Dissolve a small amount of the test compound (e.g., this compound) in a suitable organic solvent (e.g., carbon tetrachloride or hexane).

-

Add bromine water or a solution of bromine in the same solvent dropwise with constant shaking.

-

Observe the color change. The disappearance of the bromine color indicates unsaturation.

-

Signaling Pathways and Experimental Workflows

While specific signaling pathways for this compound are yet to be elucidated, we can propose a general workflow for investigating its biological activity and a potential anti-inflammatory mechanism based on related compounds.

General Workflow for Biological Activity Screening

Caption: General workflow for screening the biological activity of a novel long-chain unsaturated ester.

Postulated Anti-Inflammatory Signaling Pathway

Caption: Postulated anti-inflammatory mechanism of this compound via inhibition of the NF-κB pathway.

Conclusion and Future Directions

Long-chain unsaturated esters represent a promising and largely untapped resource for the development of novel therapeutics. The diverse biological activities observed in analogs of this compound, including anti-inflammatory, cardiovascular, and gastroprotective effects, underscore the potential of this class of molecules. While direct experimental data on this compound is currently limited, the established protocols and understanding of related compounds provide a solid framework for its investigation.

Future research should focus on:

-

Systematic screening of a library of long-chain unsaturated esters to identify novel bioactive compounds.

-

Elucidation of the specific molecular targets and signaling pathways modulated by these esters.

-

In vivo studies to validate the therapeutic potential of promising candidates in relevant disease models.

-

Structure-activity relationship (SAR) studies to optimize the potency and selectivity of these compounds.

By leveraging the methodologies and knowledge outlined in this guide, the scientific community can accelerate the exploration of long-chain unsaturated esters and unlock their full therapeutic potential.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Significance of long chain polyunsaturated fatty acids in human health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Ethyl caffeate suppresses NF-kappaB activation and its downstream inflammatory mediators, iNOS, COX-2, and PGE2 in vitro or in mouse skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Short term exposure to ethyl pyruvate has long term anti-inflammatory effects on microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of certain pure long chain polyunsaturated fatty acid esters on the blood lipids of man; preliminary studies on the use of polyunsaturated fatty acid in atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and in vitro cytotoxicity of long chain 2-amino alcohols and 1,2-diamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. LDH Assay Kit. Cytotoxicity. LDH Release. (ab65393/K313) | Abcam [abcam.com]

- 11. Tests for Unsaturation: Simple Methods & Examples [vedantu.com]

- 12. Testing for unsaturation with bromine on a microscale | Class experiment | RSC Education [edu.rsc.org]

- 13. byjus.com [byjus.com]

A Technical Guide to the Spectroscopic Characterization of Ethyl docos-2-enoate

Predicted Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for Ethyl docos-2-enoate. These values are derived from the analysis of similar long-chain unsaturated esters and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃ (terminal) | ~0.88 | t | ~6.5 - 7.0 |

| (CH₂)n | ~1.25 | br s | - |

| CH₂-CH= | ~2.00 | m | - |

| =CH-CH₂- | ~2.20 | m | - |

| O-CH₂-CH₃ | ~4.12 | q | ~7.1 |

| =CH-COOR | ~5.80 | dt | ~15.6, 1.5 |

| -CH=CH-COOR | ~6.95 | dt | ~15.6, 6.9 |

| O-CH₂-CH₃ | ~1.25 | t | ~7.1 |

Predicted data is based on typical values for long-chain unsaturated esters.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C H₃ (terminal) | ~14.1 |

| ( C H₂)n | ~22.7 - 31.9 |

| C H₂-CH= | ~32.6 |

| =C H-CH₂- | ~34.4 |

| O-C H₂-CH₃ | ~60.1 |

| =C H-COOR | ~121.0 |

| -C H=CH-COOR | ~149.8 |

| C =O | ~166.5 |

| O-CH₂-C H₃ | ~14.3 |

Predicted data is based on typical values for long-chain unsaturated esters.

Table 3: Representative IR Spectroscopic Data for Unsaturated Ethyl Esters

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (alkane) | 2850-2960 | Strong |

| C=O stretch (α,β-unsaturated ester) | 1715-1730 | Strong[1] |

| C=C stretch (alkene) | ~1650 | Medium |

| C-O stretch | 1000-1300 | Strong[1] |

| =C-H bend (trans) | ~965 | Medium |

Data is representative for α,β-unsaturated esters.[1]

Table 4: Representative Mass Spectrometry (MS) Data for Long-Chain Ethyl Esters

| m/z | Ion | Fragmentation |

| M⁺ | Molecular Ion | [CH₃(CH₂)₁₈CH=CHCOOCH₂CH₃]⁺ |

| M-45 | [M-OCH₂CH₃]⁺ | Loss of the ethoxy group. |

| 101 | [CH₂=CHCOOCH₂CH₃]⁺ | Product of cleavage at the allylic position. |

| 88 | [C₄H₈O₂]⁺ | McLafferty rearrangement product. |

Fragmentation patterns are based on typical behavior for long-chain fatty acid ethyl esters under electron ionization.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of spectroscopic data for a liquid sample like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃). The use of a deuterated solvent is necessary to avoid large solvent signals in the ¹H NMR spectrum.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to the sample solution. TMS serves as an internal standard for chemical shifts, with its signal defined as 0.00 ppm.[2]

-

NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned and shimmed to optimize the magnetic field homogeneity.

-

Data Acquisition:

-

¹H NMR: Acquire the proton spectrum using a standard single-pulse experiment. Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is crucial.

-

¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

-

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectrum. Chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation (Neat Liquid Film): As this compound is expected to be a liquid or a low-melting solid, the neat liquid film method is appropriate.[3] Place a single drop of the pure compound onto the surface of a salt plate (e.g., NaCl or KBr).[3]

-

Cell Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin, uniform film between the plates.[3]

-

Data Acquisition:

-

Place the assembled salt plates into the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty beam path (or clean salt plates) to subtract atmospheric and instrument-related absorptions.

-

Acquire the sample spectrum. The instrument records the interferogram and performs a Fourier transform to generate the final IR spectrum (transmittance vs. wavenumber).

-

-

Cleaning: After analysis, the salt plates should be thoroughly cleaned with a dry solvent (e.g., anhydrous acetone or dichloromethane) and returned to a desiccator to prevent damage from moisture.[3]

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule. A common technique for fatty acid esters is Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., hexane or dichloromethane).

-

GC Separation:

-

Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column separates the components of the sample based on their boiling points and interactions with the stationary phase.

-

A temperature program is typically used to elute compounds with a wide range of boiling points.

-

-

Ionization (Electron Ionization - EI):

-

As the separated compound elutes from the GC column, it enters the ion source of the mass spectrometer.

-

In the EI source, the molecules are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment in a reproducible manner.

-

-

Mass Analysis: The resulting positively charged ions (the molecular ion and various fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Data Analysis: The mass spectrum is analyzed to identify the molecular ion peak (if present) and to interpret the fragmentation pattern to gain structural information. The fragmentation of long-chain esters often involves characteristic rearrangements like the McLafferty rearrangement.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized organic compound like this compound.

References

Potential Toxicological Effects of Ethyl Docos-2-enoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available toxicological information relevant to Ethyl docos-2-enoate. It is intended for informational purposes for a scientific audience and does not constitute a formal safety assessment. A significant lack of direct toxicological data for this compound exists; therefore, this guide relies on data from structurally related compounds and predicted metabolic pathways to infer potential toxicological effects. All users should consult primary literature and conduct their own risk assessments as appropriate.

Executive Summary

This compound is a long-chain fatty acid ethyl ester for which specific toxicological data is largely unavailable in the public domain. This guide synthesizes information on its predicted metabolism and the known toxicological profiles of its constituent parts: docosenoic acid and ethanol. The primary metabolic pathway for this compound is anticipated to be hydrolysis, catalyzed by esterases, into docos-2-enoic acid and ethanol.

The toxicological profile is therefore inferred from these metabolites. The most significant toxicological concern associated with high-level intake of docosenoic acids, particularly the isomer erucic acid (cis-13-docosenoic acid), is myocardial lipidosis, as observed in animal studies. Safety data for a closely related isomer, ethyl docos-13-enoate (ethyl erucate), suggests potential for skin, eye, and respiratory tract irritation, as well as acute oral toxicity. The well-documented toxic effects of ethanol, primarily targeting the central nervous and hepatic systems, are also relevant following hydrolysis.

This document summarizes the available hazard classifications, discusses the potential target organ toxicities based on metabolite data, and outlines standard experimental protocols relevant to the assessment of such compounds. Due to the profound data gaps, further empirical studies are imperative to definitively characterize the toxicological profile of this compound.

Predicted Metabolism

The primary metabolic pathway for long-chain fatty acid ethyl esters is hydrolysis by carboxylesterases, which are abundant in the liver, intestines, and blood plasma.[1][2][3] This reaction cleaves the ester bond, releasing the parent fatty acid and ethanol.

Caption: Predicted metabolic hydrolysis of this compound.

Hazard Identification and Classification

Direct toxicological data for this compound is not available. However, a Safety Data Sheet (SDS) for its isomer, Ethyl docos-13-enoate (Ethyl erucate), provides the following GHS classifications, which may be considered as a preliminary hazard identification.

| Hazard Class | GHS Category | Hazard Statement |

| Acute toxicity, oral | Category 4 | H302: Harmful if swallowed |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity, single exposure | Category 3 | H335: May cause respiratory irritation |

Data sourced from a Safety Data Sheet for Ethyl docos-13-enoate.

Potential Toxicological Endpoints

The toxicological profile of this compound is best understood by examining its hydrolysis products.

Toxicity of Docos-2-enoic Acid

The toxicity of docosenoic acids has been studied, with the most data available for the isomer erucic acid ((13Z)-docosenoic acid).

Myocardial Lipidosis: The primary toxic effect associated with chronic, high-dose exposure to erucic acid in animal models is myocardial lipidosis, a transient and reversible accumulation of lipids in the heart muscle.[4][5][6] This is attributed to the slow rate of mitochondrial oxidation of erucic acid by cardiac tissue compared to other fatty acids.[7]

| Animal Model | Endpoint | NOAEL / LOAEL | Reference |

| Piglets (nursling) | Myocardial lipidosis | NOEL: 750 mg/kg bw/day | Food Standards Australia New Zealand |

| Rats (weanling) | Myocardial lipidosis | NOAEL: 0.7 g/kg bw/day | European Food Safety Authority[4] |

| Rats (weanling) | Myocardial lipidosis | LOAEL: >1500 mg/kg bw/day (as rapeseed oil) | Food Standards Australia New Zealand |

Based on these findings, the European Food Safety Authority (EFSA) established a Tolerable Daily Intake (TDI) of 7 mg/kg body weight per day for erucic acid .[4][6]

Other Endpoints:

-

Repeated Dose Toxicity: In a 42-day study on docosanoic acid (the saturated counterpart), the No-Observed-Adverse-Effect Level (NOAEL) for repeated dose and reproductive/developmental toxicity in rats was determined to be 1,000 mg/kg/day, with no substance-related toxic effects observed.[8]

-

Genotoxicity & Carcinogenicity: Docosanoic acid was found to be negative in bacterial mutation and in vitro chromosomal aberration tests.[8] There is no evidence to suggest that erucic acid is carcinogenic.

Toxicity of Ethanol

Ethanol is a well-characterized toxicant, and its effects would be relevant following the hydrolysis of this compound.

Central Nervous System (CNS) Depression: The primary acute effect of ethanol is CNS depression, resulting from its potentiation of GABAergic inhibition and inhibition of NMDA receptor function.[9] Effects are dose-dependent and range from sedation and impaired coordination to respiratory depression, coma, and death at high concentrations.[9]

Hepatic Toxicity: Chronic ethanol consumption is a major cause of liver disease, progressing from steatosis (fatty liver) to alcoholic hepatitis and cirrhosis.[10] Ethanol metabolism in the liver via alcohol dehydrogenase and cytochrome P450 2E1 leads to the production of acetaldehyde and reactive oxygen species, which contribute to cellular damage.[11]

Other Endpoints:

-

Reproductive and Developmental Toxicity: Ethanol is a known teratogen, causing Fetal Alcohol Spectrum Disorders (FASD).

-

Carcinogenicity: Chronic alcohol consumption is a risk factor for various cancers, including those of the oral cavity, pharynx, larynx, esophagus, liver, colorectum, and female breast.[10]

Experimental Protocols

While specific studies on this compound are lacking, the following standard OECD guidelines would be appropriate for its toxicological evaluation.

Acute Toxicity

-

OECD 420/423/425 (Acute Oral Toxicity): These guidelines involve the administration of the test substance to fasted animals (typically rodents) in a single dose. The animals are observed for up to 14 days for signs of toxicity and mortality. The LD50 (median lethal dose) can be estimated from these studies.

Irritation and Sensitization

-

OECD 404 (Acute Dermal Irritation/Corrosion): The substance is applied to the shaved skin of an animal (typically a rabbit) under a porous gauze patch for a specified period. The skin is then observed for signs of erythema (redness) and edema (swelling).

-

OECD 405 (Acute Eye Irritation/Corrosion): A small amount of the substance is instilled into the conjunctival sac of one eye of an animal (typically a rabbit). The eye is examined for corneal opacity, iritis, conjunctival redness, and chemosis.

Repeated Dose Toxicity

-

OECD 407 (Repeated Dose 28-day Oral Toxicity Study in Rodents): The test substance is administered daily in graduated doses to several groups of experimental animals for 28 days. Animals are observed for clinical signs of toxicity, and body weight and food/water consumption are monitored. At the end of the study, hematological, clinical biochemistry, and histopathological examinations are performed.

Genotoxicity

-

OECD 471 (Bacterial Reverse Mutation Test - Ames Test): This in vitro test uses strains of Salmonella typhimurium and Escherichia coli to detect point mutations caused by the test substance.

-

OECD 473 (In Vitro Mammalian Chromosomal Aberration Test): This test assesses the ability of a substance to induce structural chromosome aberrations in cultured mammalian cells.

Data Gaps and Future Directions

The toxicological profile of this compound is currently based on inference and data from related molecules. This presents a significant knowledge gap for researchers and drug development professionals. To establish a definitive safety profile, the following studies are required:

-

In vitro and in vivo metabolism studies to confirm the rate and extent of hydrolysis to docos-2-enoic acid and ethanol.

-

Acute toxicity studies (oral, dermal, inhalation) to determine the LD50 and identify immediate hazards.

-

Skin and eye irritation studies to confirm the classifications suggested by its isomer.

-

A 28-day or 90-day repeated dose oral toxicity study to identify target organs and establish a NOAEL.

-

A battery of genotoxicity tests (e.g., Ames test, chromosomal aberration test) to assess mutagenic potential.

-

Reproductive and developmental toxicity screening to evaluate effects on fertility and embryonic development.

Conclusion

In the absence of direct experimental data, the potential toxicological effects of this compound are predicted based on its anticipated hydrolysis into docos-2-enoic acid and ethanol. The primary concerns, extrapolated from these metabolites, include the potential for myocardial lipidosis with chronic high-dose exposure (from the fatty acid moiety) and a range of acute and chronic effects, most notably on the central nervous and hepatic systems (from the ethanol moiety). Preliminary hazard classifications for an isomer also suggest potential for acute oral toxicity and irritation. The significant data gaps necessitate a comprehensive toxicological evaluation to properly characterize the risk profile of this compound for any application in research or drug development.

References

- 1. researchgate.net [researchgate.net]

- 2. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 5. Erucic Acid—Both Sides of the Story: A Concise Review on Its Beneficial and Toxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Erucic acid a possible health risk for highly exposed children | EFSA [efsa.europa.eu]

- 7. Erucic acid metabolism by rat heart preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 9. Ethanol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. Exposure to binge ethanol and fatty acid ethyl esters exacerbates chronic ethanol-induced pancreatic injury in hepatic alcohol dehydrogenase-deficient deer mice - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Thermal Stability and Degradation Profile of Ethyl Docos-2-enoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermal stability and degradation profile of Ethyl docos-2-enoate, a long-chain unsaturated fatty acid ester. Due to the limited direct experimental data available for this specific compound, this guide synthesizes information from analogous very long-chain unsaturated fatty acid esters, particularly ethyl oleate (C18:1) and esters of erucic acid (C22:1). The guide covers thermal analysis methodologies, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), hypothetical degradation pathways, and analytical techniques for characterizing degradation products, such as Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended to serve as a valuable resource for researchers and professionals in drug development and materials science who are working with or developing formulations containing long-chain unsaturated esters.

Introduction

This compound is a monounsaturated very long-chain fatty acid ester. Its long alkyl chain and the presence of a double bond in the C-2 position influence its physicochemical properties, including its thermal stability. Understanding the thermal behavior of this compound is critical for applications in pharmaceutical formulations, where it may be used as an excipient, and in other industrial applications where it might be subjected to thermal stress during processing or storage. Thermal degradation can lead to the formation of byproducts that may alter the efficacy, safety, and stability of the final product.

Thermal Analysis of Long-Chain Unsaturated Esters

Thermal analysis techniques are essential for characterizing the thermal stability of materials like this compound. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It provides quantitative information about the thermal stability and decomposition of the material.

-

Onset of Decomposition: The temperature at which significant mass loss begins.

-

Decomposition Profile: The temperature ranges over which different stages of decomposition occur.

-

Residual Mass: The percentage of the initial mass remaining at the end of the analysis.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine transition temperatures and enthalpies.

-

Melting Point (Tm): The temperature at which the substance transitions from a solid to a liquid.

-

Crystallization Temperature (Tc): The temperature at which the substance crystallizes from the molten state upon cooling.

-

Enthalpy of Fusion (ΔHf): The amount of energy required to melt the substance.

-

Glass Transition Temperature (Tg): The temperature at which an amorphous solid becomes rubbery or viscous.

Quantitative Data from Analogous Compounds

Table 1: TGA Data for Analogous Long-Chain Esters

| Compound | Onset of Decomposition (°C) | Peak Decomposition Temperature (°C) | Reference |

| Ethyl Oleate (C18:1) | ~200-220 | ~250-270 | General literature |

| Methyl Behenate (C22:0) | ~220-240 | ~280-300 | [General literature on fatty acid methyl esters] |

| Ethyl Behenate (C22:0) | ~230-250 | ~290-310 | [Inferred from trends in fatty acid ester thermal stability] |

Table 2: DSC Data for Analogous Long-Chain Esters

| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) | Reference |

| Ethyl Oleate (C18:1) | -32 | Not widely reported | [1] |

| Methyl Erucate (C22:1) | ~10-12 | Not widely reported | [Inferred from erucic acid properties] |

| Ethyl Erucate (C22:1) | ~8-10 | Not widely reported | [Inferred from erucic acid properties] |

| Methyl Behenate (C22:0) | 53-55 | ~200-220 | [General literature on fatty acid methyl esters] |

| Ethyl Behenate (C22:0) | 48-50 | ~190-210 | [Inferred from trends in fatty acid ester thermal stability] |

Hypothetical Thermal-Oxidative Degradation Profile

The thermal degradation of unsaturated esters in the presence of oxygen is a complex process initiated by the formation of free radicals. The primary sites of attack are the allylic positions (carbon atoms adjacent to the double bond) and the double bond itself.

Initiation

At elevated temperatures, the C-H bonds at the allylic position (C4 in this compound) are susceptible to homolytic cleavage, forming a resonance-stabilized allylic radical. The presence of initiators, such as metal ions or peroxides, can accelerate this process.

Propagation

The allylic radical reacts with molecular oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen atom from another molecule of this compound, propagating the chain reaction and forming a hydroperoxide.

Decomposition of Hydroperoxides

Hydroperoxides are unstable at high temperatures and can decompose to form a variety of reactive species, including alkoxy and hydroxyl radicals. These radicals can initiate further degradation reactions, leading to the formation of a complex mixture of smaller, volatile molecules.

Primary Degradation Products

The decomposition of hydroperoxides can lead to scission of the carbon chain, resulting in the formation of:

-

Aldehydes and Ketones: From cleavage at the double bond.

-

Shorter-chain Carboxylic Acids and Esters: From further oxidation of aldehydes.

-

Alkenes and Alkanes: From fragmentation of the alkyl chain.

-

Dicarboxylic Acids: From oxidative cleavage of the double bond.

Experimental Protocols

The following are generalized experimental protocols for the thermal analysis of this compound.

Thermogravimetric Analysis (TGA) Protocol

-

Instrument: A calibrated thermogravimetric analyzer.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (e.g., alumina or platinum).

-

Atmosphere: Nitrogen or air at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Analysis: Determine the onset of decomposition, peak decomposition temperature(s), and residual mass from the TGA curve and its first derivative (DTG curve).

Differential Scanning Calorimetry (DSC) Protocol

-

Instrument: A calibrated differential scanning calorimeter.

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.

-

Atmosphere: Nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program (Heat-Cool-Heat Cycle):

-

Equilibrate at a temperature below the expected melting point (e.g., -50 °C).

-

Ramp up to a temperature above the expected melting point (e.g., 50 °C) at a heating rate of 10 °C/min (1st heating scan).

-

Hold isothermally for 5 minutes to erase thermal history.

-

Ramp down to the starting temperature at a cooling rate of 10 °C/min (cooling scan).

-

Ramp up again to the final temperature at a heating rate of 10 °C/min (2nd heating scan).

-

-

Data Analysis: Determine the melting point, crystallization temperature, and enthalpy of fusion from the second heating scan and the cooling scan.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) Protocol

-

Instrument: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

-

Sample Preparation: Place a small, accurately weighed amount (e.g., 100 µg) of this compound into a pyrolysis sample cup.

-

Pyrolysis Conditions:

-

Pyrolysis Temperature: 500-700 °C (to ensure complete fragmentation).

-

Pyrolysis Time: 10-20 seconds.

-

-

GC Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a high temperature (e.g., 300 °C) to separate the degradation products.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 35 to 550.

-

-

Data Analysis: Identify the degradation products by comparing their mass spectra with a library (e.g., NIST) and their retention times.

Mandatory Visualization

The following diagram illustrates a simplified hypothetical thermal-oxidative degradation pathway for this compound.

Conclusion

The thermal stability and degradation profile of this compound are critical parameters for its successful application in various industries, particularly in pharmaceuticals. While direct experimental data for this specific molecule is scarce, this guide provides a comprehensive framework for its evaluation based on data from analogous long-chain fatty acid esters and established principles of thermal degradation. The experimental protocols and the hypothetical degradation pathway outlined herein offer a solid foundation for researchers to design and execute studies to characterize the thermal behavior of this compound and similar molecules. Such studies are essential to ensure the quality, safety, and efficacy of products containing these long-chain esters.

References

Discovery and history of Ethyl docos-2-enoate.

An In-depth Technical Guide to Ethyl docos-2-enoate: Synthesis, Properties, and Potential Applications

Abstract

Introduction and Hypothetical History

The discovery of novel long-chain fatty acid esters has often been driven by the exploration of natural products or the development of new synthetic methodologies. While there is no specific record of the first synthesis of this compound, a compound of this nature would likely have emerged from research in lipid chemistry or as a target molecule in the development of synthetic reagents.

A plausible historical context for the synthesis of a molecule like this compound would be in the mid-20th century, following the development of powerful olefination reactions. The advent of the Wittig reaction in the 1950s provided a reliable method for the formation of carbon-carbon double bonds with good control over regioselectivity, making the synthesis of α,β-unsaturated esters from aldehydes a practical reality.[1][2] Later, the development of olefin metathesis in the latter half of the 20th century, particularly the advent of well-defined ruthenium catalysts, offered an alternative and highly efficient route to such molecules.[3][4]

Long-chain fatty acid esters are of interest for their diverse applications, ranging from roles as surfactants and lubricants to their use as precursors in the synthesis of more complex molecules.[5] Their biological activities are also a subject of study, with some demonstrating antimicrobial or signaling properties.

Synthetic Methodologies

The synthesis of this compound can be approached through several established methods for the formation of α,β-unsaturated esters. The two most prominent and reliable routes are the Wittig reaction and olefin cross-metathesis.

Wittig Reaction

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.[1][2] For the synthesis of this compound, this would involve the reaction of eicosanal (a 20-carbon aldehyde) with a stabilized phosphorus ylide derived from an ethyl haloacetate.

Table 1: Summary of the Wittig Reaction for this compound Synthesis

| Reactant 1 | Reactant 2 | Key Reagents | Product |

| Eicosanal | Ethyl (triphenylphosphoranylidene)acetate | Triphenylphosphine, Ethyl bromoacetate, Base (e.g., NaH) | This compound |

Olefin Cross-Metathesis

Olefin cross-metathesis is a powerful reaction that allows for the formation of new carbon-carbon double bonds by scrambling the substituents of two alkenes.[3][4] The synthesis of this compound via this method would involve the reaction of 1-docosene with ethyl acrylate in the presence of a ruthenium catalyst, such as a Grubbs or Hoveyda-Grubbs catalyst.[6]

Table 2: Summary of Olefin Cross-Metathesis for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Product |

| 1-Docosene | Ethyl acrylate | Grubbs or Hoveyda-Grubbs Catalyst (2nd Generation) | This compound |

Experimental Protocols

The following are detailed, generalized experimental protocols for the synthesis of this compound.

Protocol for Wittig Reaction

Step 1: Preparation of the Phosphonium Ylide

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triphenylphosphine and a suitable solvent (e.g., anhydrous toluene).

-

Add ethyl bromoacetate to the stirred solution.

-

Heat the mixture to reflux and maintain for several hours until the formation of a white precipitate (the phosphonium salt) is complete.

-

Cool the reaction mixture to room temperature and collect the salt by filtration. Wash the salt with a non-polar solvent (e.g., diethyl ether) and dry under vacuum.

-

To a suspension of the phosphonium salt in an anhydrous aprotic solvent (e.g., THF), add a strong base (e.g., sodium hydride or n-butyllithium) at 0 °C.

-

Allow the mixture to warm to room temperature and stir until the characteristic orange-red color of the ylide appears.

Step 2: The Wittig Reaction

-

Dissolve eicosanal in an anhydrous aprotic solvent (e.g., THF).

-

Slowly add the aldehyde solution to the prepared ylide solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Protocol for Olefin Cross-Metathesis

-

To a clean, dry Schlenk flask, add 1-docosene and ethyl acrylate (typically in excess).

-

Add a suitable solvent, such as anhydrous dichloromethane or toluene.

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Under a positive pressure of inert gas, add the ruthenium catalyst (e.g., Grubbs II catalyst, typically 1-5 mol%).

-

Heat the reaction mixture to the desired temperature (e.g., 40-50 °C) and stir for several hours. Monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualization of Experimental Workflows

Wittig Reaction Workflow

References

- 1. BJOC - Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction [beilstein-journals.org]

- 2. Synthesis of α,β-unsaturated esters via a chemo-enzymatic chain elongation approach by combining carboxylic acid reduction and Wittig reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Olefin cross-metathesis as a valuable tool for the preparation of renewable polyesters and polyamides from unsaturated fatty acid esters and carbamate ... - Green Chemistry (RSC Publishing) DOI:10.1039/C4GC00273C [pubs.rsc.org]

- 5. macbeth-project.eu [macbeth-project.eu]

- 6. Olefin cross-metathesis, a mild, modular approach to functionalized cellulose esters - Polymer Chemistry (RSC Publishing) DOI:10.1039/C4PY01102C [pubs.rsc.org]

Methodological & Application

Analytical methods for the quantification of Ethyl docos-2-enoate in biological samples.

Abstract

This application note details robust and sensitive analytical methods for the quantitative determination of Ethyl docos-2-enoate in various biological matrices, such as plasma and tissue. The protocols provided are intended for researchers, scientists, and professionals involved in drug development and biomedical research. The methodologies described leverage widely accepted extraction techniques followed by analysis using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), ensuring high selectivity and accuracy.

Introduction

This compound is a long-chain fatty acid ethyl ester (FAEE). FAEEs are of significant interest in biomedical research as they are products of non-oxidative ethanol metabolism and have been implicated as mediators of ethanol-induced organ damage.[1][2] Accurate quantification of specific FAEEs like this compound in biological samples is crucial for understanding their physiological and pathological roles. The analytical methods presented here provide a framework for the reliable measurement of this compound to support pharmacokinetic studies, biomarker discovery, and research into alcohol-related pathologies.

Experimental Protocols

Sample Preparation: Extraction of this compound

The choice of extraction method depends on the biological matrix and the subsequent analytical technique. It is crucial to avoid the use of ethanol during extraction to prevent the non-enzymatic formation of fatty acid ethyl esters.[1]

Protocol 1: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol is suitable for the extraction of this compound from plasma for both GC-MS and LC-MS/MS analysis.

Materials:

-

Plasma sample

-

Internal Standard (IS) solution (e.g., Ethyl heptadecanoate)

-

Acetone, ice-cold

-

Hexane

-

Deionized water

-

Centrifuge tubes (15 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Pipette 500 µL of plasma into a 15 mL centrifuge tube.

-

Add a known amount of internal standard solution.

-

Add 2 mL of ice-cold acetone to precipitate proteins.[2]

-

Vortex vigorously for 1 minute.

-

Centrifuge at 3000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube.

-

Add 5 mL of hexane and 2.5 mL of deionized water to the supernatant.

-

Vortex for 2 minutes for liquid-liquid extraction.

-

Centrifuge at 1500 x g for 5 minutes to separate the phases.

-

Carefully collect the upper hexane layer, which contains the lipids including this compound.

-

Evaporate the hexane extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent (e.g., 100 µL of hexane for GC-MS or mobile phase for LC-MS/MS).

Protocol 2: Tissue Homogenization and Extraction

This protocol is designed for the extraction of this compound from tissue samples.

Materials:

-

Tissue sample (e.g., liver, heart)

-

Internal Standard (IS) solution

-

Homogenizer

-

Chloroform

-

Methanol

-

0.9% NaCl solution

-

Centrifuge tubes (50 mL)

-

Vortex mixer

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Weigh approximately 100 mg of frozen tissue.

-

Add a known amount of internal standard.

-

Add 2 mL of ice-cold methanol and homogenize the tissue thoroughly.

-

Add 4 mL of chloroform and vortex for 1 minute.

-

Add 1.5 mL of 0.9% NaCl solution and vortex for another minute.

-

Centrifuge at 2000 x g for 10 minutes to separate the phases.

-

Carefully collect the lower chloroform layer containing the lipids.

-

Evaporate the chloroform extract to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable solvent for analysis.

Analytical Methods

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high chromatographic resolution and is a well-established method for the analysis of fatty acid esters.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

-

Capillary column: Nonpolar dimethylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm).[2]

GC Conditions (Typical):

-

Injector Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 1 minute.

-

Ramp: 10°C/min to 300°C.

-

Hold: 10 minutes at 300°C.

-

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions (Typical):

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Ion Source Temperature: 230°C

-

Acquisition Mode: Selected Ion Monitoring (SIM) or full scan. For quantification, SIM mode is preferred for higher sensitivity. Specific ions for this compound and the internal standard should be determined by analyzing the pure standards.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and specificity, particularly for complex biological matrices.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

-

Triple quadrupole mass spectrometer.

-

Reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.9 µm).[3]

LC Conditions (Typical):

-

Mobile Phase B: Acetonitrile.[3]

-

Gradient Elution:

-

Start with 60% B.

-

Linearly increase to 100% B over 15 minutes.

-

Hold at 100% B for 5 minutes.

-

Return to initial conditions and equilibrate for 5 minutes.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

MS/MS Conditions (Typical):

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode or Atmospheric Pressure Chemical Ionization (APCI) in positive mode.[4]

-

Ion Source Parameters: Optimized for the specific instrument (e.g., curtain gas, nebulizer gas, temperature).

-

Acquisition Mode: Multiple Reaction Monitoring (MRM). The precursor-to-product ion transitions for this compound and the internal standard must be optimized by infusing the pure compounds.

Data Presentation

The following table summarizes typical quantitative parameters that can be achieved with the described methods, based on published data for similar long-chain fatty acid ethyl esters.[3][4][5]

| Parameter | GC-MS | LC-MS/MS |

| Linearity Range | 1 - 1000 ng/mL | 0.5 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.995 | > 0.998 |

| Limit of Detection (LOD) | 0.1 - 0.5 ng/mL | 0.01 - 0.1 ng/mL |

| Limit of Quantification (LOQ) | 0.5 - 1.0 ng/mL | 0.05 - 0.5 ng/mL |

| Precision (%RSD) | < 15% | < 10% |

| Accuracy (% Recovery) | 85 - 115% | 90 - 110% |

Visualization

Caption: Workflow for the quantification of this compound.

References

- 1. Identification and quantitation of fatty acid ethyl esters in biological specimens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Determination of Dodecanol and Short-Chained Ethoxylated Dodecanols by LC–MS/MS (with Electrospray Ionization) After Their Derivatization (with Phenyl Isocyanate) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. LC-APCI-MS/MS assay for quantitation of ethyl esters of eicosapentaenoic acid and docosahexaenoic acid in human plasma and its application in a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Application Note & Protocol: Quantitative Analysis of Ethyl docos-2-enoate using Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ethyl docos-2-enoate is a long-chain fatty acid ethyl ester (FAEE) of significant interest in various research fields, including biofuel development, pharmacology, and as a biomarker. Accurate and sensitive quantification of this compound is crucial for understanding its role and potential applications. This document provides a detailed protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds. The methodology outlined below is synthesized from established protocols for similar long-chain fatty acid esters and provides a robust framework for achieving reliable and reproducible results.

Experimental Protocol

This protocol details the necessary steps from sample preparation to data acquisition for the quantitative analysis of this compound.

1. Sample Preparation

For samples where this compound is already present as an ethyl ester, derivatization is not required. The primary focus of sample preparation is the extraction and purification of the analyte from the sample matrix.

-

Reagents and Materials:

-

Hexane (GC grade)

-

Acetone (GC grade)

-

Anhydrous Sodium Sulfate

-

Solid Phase Extraction (SPE) cartridges (e.g., aminopropyl silica)

-

Internal Standard (IS): Ethyl heptadecanoate (or a similar odd-chain FAEE not present in the sample)

-

Vortex mixer

-

Centrifuge

-

Evaporator (e.g., nitrogen evaporator or rotary evaporator)

-

-

Extraction Procedure:

-

To 1 mL of the liquid sample (e.g., plasma, cell culture media), add a known amount of the internal standard solution.

-

Add 2 mL of acetone to precipitate proteins and other macromolecules.

-

Vortex the mixture for 1 minute.

-

Add 5 mL of hexane and vortex for another 2 minutes for liquid-liquid extraction.

-

Centrifuge the sample at 3000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer to a clean tube.

-

Repeat the hexane extraction (steps 4-6) on the remaining aqueous layer to maximize recovery and combine the hexane extracts.

-

Dry the combined hexane extract over anhydrous sodium sulfate.

-

-

Solid Phase Extraction (SPE) Cleanup:

-

Condition an aminopropyl silica SPE cartridge by washing with 5 mL of hexane.

-

Load the dried hexane extract onto the SPE cartridge.

-

Wash the cartridge with 5 mL of a hexane:acetone (9:1 v/v) mixture to remove polar interferences.

-

Elute the this compound and the internal standard with 5 mL of hexane.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of hexane (e.g., 100 µL) for GC-MS analysis.

-

2. GC-MS Instrumentation and Conditions

The following instrumental parameters are recommended for the analysis. Optimization may be required based on the specific instrument and column used.

| Parameter | Recommended Setting |

| Gas Chromatograph | Agilent 8890 GC system or equivalent |

| Mass Spectrometer | Agilent 7000D MS/MS or equivalent |

| Column | Nonpolar capillary column, e.g., HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a DB-5MS Ultra Inert column. |

| Injection Mode | Splitless |